molecular formula C16H17F3N2O2 B2562141 (E)-N-(o-tolyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide CAS No. 1164123-94-7

(E)-N-(o-tolyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide

Cat. No. B2562141
M. Wt: 326.319
InChI Key: MEHHQQRKKPKTMC-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Synthesis and Computational Studies

One study focuses on the synthesis of related compounds through a three-component reaction involving malonamide, aldehyde, and malononitrile in water, using triethylamine as a base at room temperature. The synthesized compounds, including variations of carboxamides, were characterized using FT-IR, NMR, and X-ray diffraction, alongside computational chemistry methods. Notably, non-linear optical (NLO) properties and molecular docking analyses were conducted, particularly examining the interactions near the colchicine binding site of tubulin. These interactions suggest potential implications for inhibiting tubulin polymerization and exhibiting anticancer activity (Jayarajan et al., 2019).

Acid-Catalyzed Ring Opening

Another study involves the acid-catalyzed ring opening of related pyrrolidine-1-carboxamides, leading to the formation of new substituted dibenzoxanthenes, diarylmethanes, and calix[4]resorcinols. This process highlights the chemical versatility and potential utility of carboxamides in synthesizing diverse organic compounds with possible applications in materials science and pharmaceuticals (Gazizov et al., 2015).

Complexation Properties

The complexation properties of related compounds with trivalent lanthanides were investigated, revealing that these molecules can act as tridentate ligands. This study emphasizes the potential use of carboxamides in the field of coordination chemistry and materials science, particularly for developing new materials with specific magnetic or optical properties (Kobayashi et al., 2019).

Recognition of Anions and Neutral Guests

Research on dicationic pyridine-2,6-dicarboxamide receptors demonstrates their strong binding affinity for anions and neutral guests. This finding is significant for the development of sensors and devices aimed at detecting specific chemical species in environmental or biological samples (Dorazco‐González et al., 2010).

Biological Activity Prediction

Another aspect of research includes the synthesis of novel compounds and the prediction of their biological activity using computational methods. This approach indicates the potential pharmacological applications of carboxamide derivatives, possibly leading to the development of new therapeutic agents (Kharchenko et al., 2008).

Safety And Hazards

This compound is not intended for human or veterinary use1. However, I couldn’t find more detailed information on its safety and hazards1.


properties

IUPAC Name

N-(2-methylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O2/c1-11-5-2-3-6-12(11)20-15(23)13-7-4-9-21(13)10-8-14(22)16(17,18)19/h2-3,5-6,8,10,13H,4,7,9H2,1H3,(H,20,23)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHHQQRKKPKTMC-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCCN2C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(o-tolyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide

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